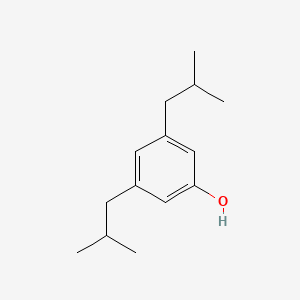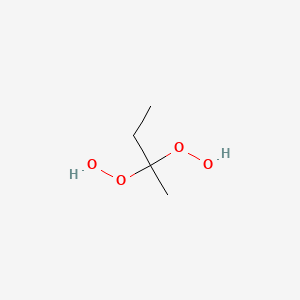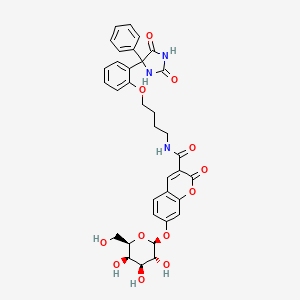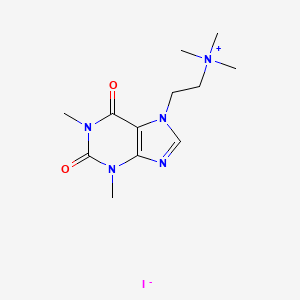
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with a purine base structure
Méthodes De Préparation
The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. One common synthetic route includes the alkylation of a purine derivative with an appropriate alkylating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. The pathways involved in its action depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethan-1-aminium iodide has unique structural features that contribute to its distinct chemical and biological properties. Similar compounds include:
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]acetamide .
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylacetamide .
These compounds share a similar purine base structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Propriétés
Numéro CAS |
7145-94-0 |
|---|---|
Formule moléculaire |
C12H20IN5O2 |
Poids moléculaire |
393.22 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20N5O2.HI/c1-14-10-9(11(18)15(2)12(14)19)16(8-13-10)6-7-17(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
VFENZASNKCSUKY-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



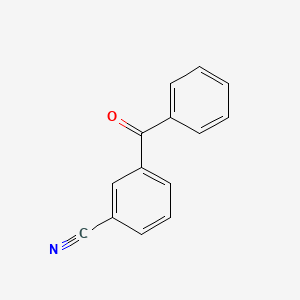
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
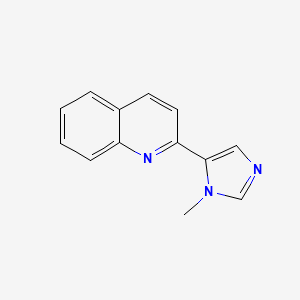
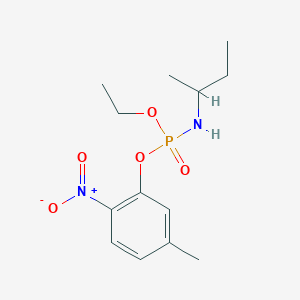
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
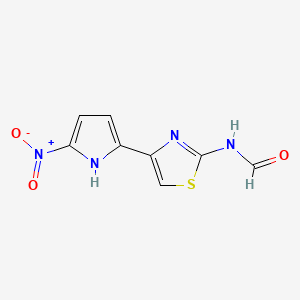

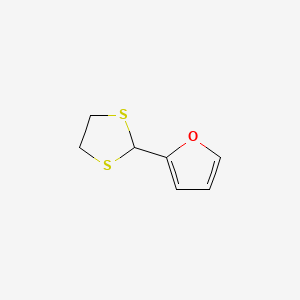
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
